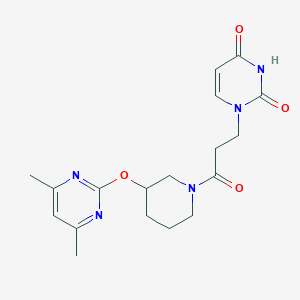

1-(3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound featuring a fused pyrimidine core linked to a substituted piperidine. This compound is significant for its diverse applications across chemistry, biology, and industrial processes.

Synthetic Routes and Reaction Conditions

Synthesis of Intermediate: : The preparation begins with 4,6-dimethylpyrimidine-2-ol, which undergoes an etherification reaction with a piperidine derivative.

Condensation Reaction: : The intermediate product reacts with a propanal to form the main skeleton of the compound.

Cyclization and Finalization: : The primary condensation product is cyclized under basic conditions, resulting in the desired compound.

Industrial Production Methods

Scale-Up Process: : Industrial production scales these reactions using continuous flow reactors to manage exothermicity.

Purification: : Techniques like recrystallization or chromatographic methods are employed for purification to achieve high-purity product.

Types of Reactions

Oxidation: : The compound can undergo selective oxidation at the dimethylpyrimidine ring.

Reduction: : Reduction of the keto group within the propyl linkage yields alcohol derivatives.

Substitution: : Various electrophilic or nucleophilic substitution reactions can be performed on the pyrimidine ring or piperidine moiety.

Common Reagents and Conditions

Oxidation: : KMnO₄ or PCC in appropriate solvents.

Reduction: : NaBH₄ or LiAlH₄ under controlled conditions.

Substitution: : Nucleophiles such as alkyl halides or electrophiles under basic/acidic conditions.

Major Products

Oxidation Products: : Hydroxypyrimidines.

Reduction Products: : Alcohol derivatives.

Substitution Products: : Alkylated pyrimidine derivatives.

Chemistry

Catalysis: : Acts as a ligand in organometallic catalysis.

Material Science: : Utilized in the synthesis of advanced polymers.

Biology

Biochemistry: : Studied for its interaction with nucleic acids and proteins.

Medicine

Drug Development: : Explored as a lead compound in anticancer or antiviral drug development.

Industry

Fine Chemicals: : Used in the production of specialty chemicals and high-performance materials.

Biochemical Mechanism

Molecular Targets: : Primarily targets nucleic acid sequences and specific protein receptors.

Pathways: : Alters biochemical pathways involving pyrimidine metabolism or signal transduction.

Detailed Pathway Analysis

Binding Affinity: : High affinity for nucleophilic sites due to its piperidine moiety.

Inhibition: : Functions by inhibiting critical enzymes, leading to altered cellular functions.

Similar Compounds

4,6-Dimethylpyrimidine Derivatives: : Comparable in structure but differ in substituent groups and biological activity.

Piperidine-Containing Compounds: : Share the core structure but exhibit different pharmacological profiles.

Uniqueness

Chemical Structure: : Unique due to the specific combination of pyrimidine and piperidine rings.

Biological Activity: : Distinguished by its specific interactions with biological targets and its effectiveness in a range of applications.

List of Similar Compounds

4,6-Dimethyl-2-pyrimidinol

1-(3-piperidinyl)-3-oxo-propyl derivatives

Pyrimidine-2,4-diones

Properties

IUPAC Name |

1-[3-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O4/c1-12-10-13(2)20-17(19-12)27-14-4-3-7-23(11-14)16(25)6-9-22-8-5-15(24)21-18(22)26/h5,8,10,14H,3-4,6-7,9,11H2,1-2H3,(H,21,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXWMBNFYOFYSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)CCN3C=CC(=O)NC3=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2939741.png)

![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2939747.png)

![3-benzyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2939751.png)

![6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B2939755.png)

![2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE](/img/structure/B2939756.png)

![1-Amino-3-[3-(4-methylphenyl)-1-adamantyl]urea](/img/structure/B2939757.png)

![(E)-2-(benzo[d]oxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2939759.png)